2-Nitrothiophene-3-carbonitrile
Overview
Description
2-Nitrothiophene-3-carbonitrile is a chemical compound with the molecular formula C6H2N2OS. It is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure. This compound is widely used in scientific research, particularly in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of 2-nitrothiophene-3-carbonitrile is not fully understood. However, it is believed to exert its biological activity by interacting with specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical And Physiological Effects
2-Nitrothiophene-3-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory properties, which can help to reduce inflammation in the body. It has also been shown to possess anti-cancer properties, which can help to inhibit the growth of cancer cells. In addition, it has been shown to possess anti-microbial properties, which can help to prevent the growth of bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-nitrothiophene-3-carbonitrile in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, which makes it a versatile compound for scientific research. However, one of the main limitations of using this compound is its toxicity. It has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-nitrothiophene-3-carbonitrile. One of the main areas of research is the development of new compounds based on the structure of 2-nitrothiophene-3-carbonitrile. These compounds may exhibit improved biological activity and reduced toxicity compared to the parent compound. Another area of research is the development of new synthetic methods for the production of 2-nitrothiophene-3-carbonitrile. This may result in improved yields and reduced costs of production. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 2-Nitrothiophene-3-carbonitrile is a heterocyclic organic compound that has been widely used in scientific research, particularly in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The synthesis of this compound involves the reaction of 2-bromo-3-nitrothiophene with potassium cyanide in the presence of a palladium catalyst. While this compound has several advantages for lab experiments, its toxicity is a limitation. There are several future directions for research on this compound, including the development of new compounds based on its structure, the development of new synthetic methods, and further research on its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 2-nitrothiophene-3-carbonitrile involves the reaction of 2-bromo-3-nitrothiophene with potassium cyanide in the presence of a palladium catalyst. This reaction results in the formation of 2-nitrothiophene-3-carbonitrile as the main product. The yield of this reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Scientific Research Applications
2-Nitrothiophene-3-carbonitrile has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to be an effective inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
2-nitrothiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S/c6-3-4-1-2-10-5(4)7(8)9/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTNJZDGVBOZLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356032 | |
Record name | 2-nitrothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrothiophene-3-carbonitrile | |
CAS RN |
85598-50-1 | |
Record name | 2-Nitro-3-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85598-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-nitrothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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